Oat1/3-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oat1/3-IN-1 is a compound that acts as an inhibitor of organic anion transporters 1 and 3. These transporters are crucial for the renal clearance of various endogenous and exogenous compounds, including drugs and metabolic by-products. Organic anion transporters 1 and 3 are primarily expressed in the kidneys and play a significant role in drug disposition and safety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Oat1/3-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product. Typically, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the desired chemical structure.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial production also includes purification steps such as crystallization, filtration, and chromatography to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

Oat1/3-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound. Substitution reactions result in compounds with different functional groups.

科学研究应用

Renal Drug Excretion

OAT1 and OAT3 are pivotal in the renal clearance of numerous drugs. They facilitate the uptake of organic anions from the bloodstream into renal cells, aiding in the elimination of various pharmaceuticals. Key applications include:

- Antibiotics : OAT1/3 transporters are involved in the renal handling of beta-lactam antibiotics and cephalosporins, impacting their pharmacokinetics .

- Antivirals : Research indicates that OAT1 and OAT3 mediate the transport of antiviral agents, influencing their efficacy and toxicity profiles .

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : These drugs are also substrates for OAT1/3, which can lead to drug-drug interactions affecting their therapeutic outcomes .

Toxicology Studies

OAT1 and OAT3 are crucial for understanding nephrotoxicity mechanisms. Their role in transporting uremic toxins is significant, as these transporters help manage levels of harmful metabolites that can accumulate in renal failure:

- Uremic Toxins : Studies have shown that OAT1 and OAT3 regulate over 35 uremic toxins, including indoxyl sulfate and p-cresol sulfate, which are linked to adverse health effects in chronic kidney disease .

- Toxin Transport : The interaction between these transporters and environmental toxins such as ochratoxin A highlights their importance in toxicological assessments .

Metabolic Pathway Analysis

Recent research has utilized OAT1 and OAT3 to explore metabolic pathways affected by various compounds:

- Metabolomics : Analyses involving knockout models (Oat1KO, Oat3KO) have revealed significant alterations in metabolite profiles, providing insights into how these transporters influence metabolic processes at a systemic level .

- Natural Products : Investigations into how small molecule natural products interact with OAT1/3 can inform dietary recommendations and therapeutic strategies for enhancing nutrient absorption .

Case Study 1: Drug Interaction Profiles

A study examining the interaction of multiple drugs with OAT1/3 demonstrated how these transporters affect drug clearance rates. In particular, competitive inhibition assays revealed that probenecid significantly alters the uptake of various drugs by inhibiting both transporters, leading to increased plasma concentrations of certain medications .

Case Study 2: Nephrotoxicity Mechanisms

Research on acute kidney injury models showed that substances like aristolochic acid (AAI) are taken up by OAT1, leading to nephrotoxic effects. This highlights the role of these transporters in mediating toxicity through specific substrate interactions .

Case Study 3: Metabolomic Profiling

In a metabolomic profiling study using knockout mice, researchers identified significant shifts in vitamin levels associated with altered function of OAT1/3. For instance, increased levels of pyridoxal were observed alongside changes in other micronutrients, underscoring the impact of these transporters on nutrient metabolism .

Table 1: Substrates Transported by OAT1/3

| Substance Type | Examples |

|---|---|

| Antibiotics | Beta-lactams, cephalosporins |

| Antivirals | Zidovudine, acyclovir |

| NSAIDs | Ibuprofen, naproxen |

| Uremic Toxins | Indoxyl sulfate, p-cresol sulfate |

| Environmental Toxins | Ochratoxin A |

Table 2: Impact of OAT Knockouts on Metabolite Levels

| Metabolite | Oat1KO Change | Oat3KO Change |

|---|---|---|

| Indoxyl Sulfate | Increased | Decreased |

| Kynurenine | Increased | Slightly Increased |

| Pyridoxal | Increased | Increased |

| Biotin | Increased | Decreased |

作用机制

Oat1/3-IN-1 exerts its effects by inhibiting the activity of organic anion transporters 1 and 3. These transporters are responsible for the uptake of various anionic compounds from the blood into renal proximal tubule cells. By inhibiting these transporters, this compound reduces the renal clearance of substrates, leading to increased plasma concentrations and prolonged half-lives of these compounds. The molecular targets of this compound are the transporter proteins themselves, and the inhibition occurs through competitive binding at the transporter sites.

相似化合物的比较

Similar Compounds

Probenecid: Another inhibitor of organic anion transporters, used to increase the plasma concentration of certain drugs.

Benzylpenicillin: A substrate of organic anion transporters, often used in studies to assess transporter activity.

Furosemide: A diuretic that is also a substrate of organic anion transporters.

Uniqueness

Oat1/3-IN-1 is unique in its dual inhibition of both organic anion transporters 1 and 3, providing a broader range of inhibition compared to compounds that target only one transporter. This dual inhibition makes this compound a valuable tool in studying the combined effects of these transporters on drug disposition and renal function.

生物活性

Oat1/3-IN-1 is a compound that interacts with organic anion transporters (OATs), specifically OAT1 and OAT3, which are critical for the renal handling of various endogenous and exogenous substances. The biological activity of this compound can be understood through its effects on drug transport, metabolism, and the physiological implications of inhibiting these transporters.

Overview of OAT1 and OAT3

OAT1 and OAT3 Functions:

- Transport Mechanism: OAT1 and OAT3 are secondary active transporters that facilitate the uptake of organic anions across cell membranes, primarily in the kidneys. They utilize the sodium gradient to transport substrates from the blood into renal tubular cells .

- Substrate Specificity: These transporters handle a wide range of substrates, including drugs (e.g., antibiotics, diuretics), toxins, and metabolites from gut microbiota . This broad specificity underscores their importance in pharmacokinetics and toxicology.

Biological Activity of this compound

Inhibition Studies:

Research indicates that this compound acts as an inhibitor of both OAT1 and OAT3. This inhibition has significant implications for drug metabolism and elimination:

- Impact on Uremic Toxins: In knockout models lacking either transporter, there is a notable accumulation of uremic toxins such as indoxyl sulfate and kynurenine in plasma, emphasizing the role of these transporters in detoxification processes .

- Metabolomics Analysis: Studies employing metabolomics have shown that the absence of OAT1 or OAT3 leads to distinct metabolic profiles, with alterations in levels of key metabolites and vitamins. For instance, Oat1KO mice exhibited increased concentrations of several vitamins while showing decreased levels of tocopherol and retinol .

Case Studies

Case Study 1: Renal Toxicity Mitigation

A study demonstrated that this compound mitigated methotrexate-induced nephrotoxicity by inhibiting its uptake through OATs. This finding suggests that targeting these transporters could provide therapeutic benefits in reducing drug-induced renal damage .

Case Study 2: Drug-Drug Interactions

In vivo experiments showed that the presence of this compound altered the pharmacokinetics of co-administered drugs. For example, when combined with probenecid (a known inhibitor), there was a significant increase in plasma concentrations of certain uremic toxins, indicating that inhibition of OATs can lead to clinically relevant drug-drug interactions .

Table 1: Summary of Key Findings on OAT Inhibition by this compound

属性

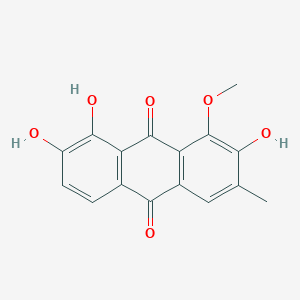

分子式 |

C16H12O6 |

|---|---|

分子量 |

300.26 g/mol |

IUPAC 名称 |

2,7,8-trihydroxy-1-methoxy-3-methylanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O6/c1-6-5-8-11(16(22-2)12(6)18)15(21)10-7(13(8)19)3-4-9(17)14(10)20/h3-5,17-18,20H,1-2H3 |

InChI 键 |

RVURFFCNSWQLMO-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。